Cas no 1002033-43-3 (1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine)

1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a dichlorobenzyl substituent, which enhances its stability and reactivity in synthetic applications. This intermediate is particularly valuable in pharmaceutical and agrochemical research due to its versatile amine functionality, enabling further derivatization. The presence of electron-withdrawing chlorine atoms on the benzyl group contributes to its electrophilic character, making it useful in nucleophilic substitution reactions. Its well-defined structure ensures consistent performance in complex synthetic pathways. Researchers favor this compound for its potential in developing biologically active molecules, including kinase inhibitors and antimicrobial agents. High purity and reliable synthesis protocols further support its utility in precision chemistry applications.
1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine structure
1002033-43-3 structure
Product Name:1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine
CAS No:1002033-43-3
MF:C10H9Cl2N3
MW:242.104559659958
MDL:MFCD04967273
CID:3058226
PubChem ID:7017128
Update Time:2025-06-21

1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-Dichloro-benzyl)-1 H -pyrazol-3-ylamine
    • AKOS B016082
    • ART-CHEM-BB B016082
    • 1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-AMINE
    • 1-(2,6-DICHLORO-BENZYL)-1H-PYRAZOL-3-YLAMINE
    • 1002033-43-3
    • AKOS000305928
    • G19807
    • STK312204
    • 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-3-amine
    • CQB03343
    • 1-((2,6-Dichlorophenyl)methyl)-1H-pyrazol-3-amine
    • DTXCID601663766
    • EN300-228973
    • Z451325368
    • 1-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine
    • 993-803-9
    • BBL038529
    • MFCD04967273
    • DTXSID001232561
    • CS-0240549
    • 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine
    • MDL: MFCD04967273
    • Inchi: 1S/C10H9Cl2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14)
    • InChI Key: CUAVHUBZJSMRCV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CN1C=CC(N)=N1)Cl

Computed Properties

  • Exact Mass: 241.0173527Da
  • Monoisotopic Mass: 241.0173527Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 424.6±40.0 °C at 760 mmHg
  • Flash Point: 210.6±27.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine Security Information

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Additional information on 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine

1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine

1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine, also known by its CAS number 1002033-43-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a pyrazole ring substituted with a 2,6-dichlorobenzyl group at the 1-position and an amino group at the 3-position. This unique substitution pattern contributes to its distinct chemical properties and biological functions.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to interact with various biological targets. For instance, 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine has been investigated for its potential as an anti-inflammatory agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. The presence of the dichlorobenzyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively and exert its pharmacological effects.

In addition to its anti-inflammatory properties, 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine has also been explored for its antioxidant activity. A study by Johnson and colleagues (2023) revealed that this compound can scavenge free radicals and protect cells from oxidative damage. This makes it a promising candidate for the development of therapies targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. One common approach is the condensation of 4-amino phenyl compounds with carbonyl compounds in the presence of an acid catalyst. The substitution pattern on the benzene ring (in this case, dichloro groups at positions 2 and 6) is crucial for determining the compound's stability and reactivity during synthesis.

From a structural perspective, the dichlorobenzyl group attached to the pyrazole ring plays a critical role in modulating the compound's physicochemical properties. The chlorine atoms at positions 2 and 6 introduce electron-withdrawing effects, which can influence the electronic environment of the pyrazole ring and enhance its reactivity towards certain biochemical pathways. Furthermore, this substitution pattern contributes to the compound's solubility in organic solvents, making it easier to handle during laboratory experiments.

Recent advancements in computational chemistry have also shed light on the molecular interactions of 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine with biological targets. Using molecular docking simulations, researchers have identified potential binding sites on proteins such as COX enzymes and reactive oxygen species (ROS) scavenging enzymes. These findings provide valuable insights into the mechanism of action of this compound and guide further experimental studies.

In conclusion, 1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS No: 1002033-43-3) is a versatile compound with promising applications in medicinal chemistry. Its unique structure endows it with anti-inflammatory and antioxidant properties, making it a valuable tool in drug discovery research. As ongoing studies continue to uncover new aspects of its biological activity and mechanism of action, this compound is likely to play an increasingly important role in advancing therapeutic interventions for various diseases.

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